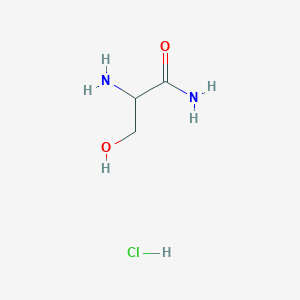

2-Amino-3-hydroxypropanamide hydrochloride

Description

Significance within Chemical Biology and Medicinal Chemistry Research

The core structure of 2-Amino-3-hydroxypropanamide is a key element in the design of various biologically active molecules. The α-amino amide motif is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. This has led to the exploration of its derivatives in several therapeutic areas.

One notable area of research is in the development of analgesics. Certain α-aminoamide derivatives have been investigated as blockers of voltage-gated sodium ion channels (Nav), which are crucial targets for pain management. nih.gov For instance, novel α-aminoamides containing an indole (B1671886) moiety have shown significant anti-allodynia activities in preclinical models, suggesting their potential in treating neuropathic pain. nih.gov

Furthermore, the α-amino amide scaffold has been utilized in the design of inhibitors for various enzymes. This highlights the adaptability of the 2-Amino-3-hydroxypropanamide core in creating targeted therapeutic agents.

Historical Perspectives on Related α-Amino Amide Research

The journey into understanding α-amino amides is intrinsically linked to the broader history of amino acid synthesis. One of the foundational methods, the Strecker synthesis, discovered in the mid-19th century, provided a pathway to α-amino acids from aldehydes, ammonia (B1221849), and cyanide. google.com This reaction proceeds through an α-amino nitrile intermediate, which can be hydrolyzed to the corresponding α-amino acid. The formation of the amide as a direct product or an intermediate has been a subject of study since the early 20th century. A simplified method for the preparation of α-amino acid amides was described in the Journal of the American Chemical Society in 1931. acs.org

Early methods for the preparation of α-amino acid amides often involved the reaction of an N-protected amino acid with a suitable amine, a process that has been refined over the years. google.com The development of more efficient and stereoselective methods for synthesizing α-amino amides has been a continuous effort in organic chemistry, driven by their importance in peptide synthesis and drug discovery. rsc.org These synthetic advancements have paved the way for the exploration of a wide range of α-amino amide derivatives, including those based on serine.

Overview of Academic Research Trajectories

Academic research involving 2-Amino-3-hydroxypropanamide and its analogs has followed a trajectory from fundamental synthetic methodology to targeted biological applications. Initially, the focus was on the efficient and stereoselective synthesis of these compounds. rsc.org L-Serinamide hydrochloride, for example, serves as a key intermediate in the synthesis of more complex molecules. google.com

More recently, the research focus has shifted towards the biological evaluation of derivatives of 2-Amino-3-hydroxypropanamide. The exploration of α-fluoro-α-amino amides, for instance, has opened up new avenues in the design of enzyme inhibitors and other bioactive compounds. researchgate.net The study of how the introduction of different functional groups to the core serinamide (B1267486) structure influences biological activity is a prominent theme in current medicinal chemistry research. This includes the synthesis and evaluation of novel α-aminoamides containing various heterocyclic moieties to explore their potential as antimicrobial agents or for other therapeutic purposes. The overarching trend points towards a deeper understanding of the structure-activity relationships of this versatile chemical scaffold.

Compound Information Table

| Compound Name | Synonyms |

| 2-Amino-3-hydroxypropanamide hydrochloride | L-Serinamide hydrochloride |

| 2-Amino-3-hydroxypropanamide | Serinamide |

| L-Serine methyl ester hydrochloride | |

| α-amino nitrile | |

| α-fluoro-α-amino amides |

Physicochemical Properties of (S)-2-Amino-3-hydroxypropanamide hydrochloride

| Property | Value |

| IUPAC Name | (2S)-2-amino-3-hydroxypropanamide hydrochloride |

| Molecular Formula | C₃H₉ClN₂O₂ |

| Purity | 97% |

| Physical Form | Powder |

| Color | White to pale-yellow |

| Storage | Keep in dark place, inert atmosphere, room temperature |

Data sourced from publicly available information. google.com

Physicochemical Properties of 2-Amino-3-hydroxypropanamide

| Property | Value |

| IUPAC Name | 2-amino-3-hydroxypropanamide |

| Molecular Formula | C₃H₈N₂O₂ |

| Molecular Weight | 104.11 g/mol |

| XLogP3 | -2.4 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 104.058577502 |

| Monoisotopic Mass | 104.058577502 |

| Topological Polar Surface Area | 89.3 Ų |

| Heavy Atom Count | 7 |

| Complexity | 73.3 |

Data sourced from PubChem.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-hydroxypropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2.ClH/c4-2(1-6)3(5)7;/h2,6H,1,4H2,(H2,5,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURWDDZIWBGXCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10984029 | |

| Record name | 2-Amino-3-hydroxypropanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65414-74-6, 65414-73-5 | |

| Record name | (S)-2-Amino-3-hydroxypropionamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065414746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC206312 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3-hydroxypropanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-3-hydroxypropionamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of Enantiomers (e.g., (S)-2-Amino-3-hydroxypropanamide Hydrochloride)

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the stereoselective synthesis of the enantiomers of 2-Amino-3-hydroxypropanamide hydrochloride, particularly the (S)-enantiomer, is of paramount importance.

Synthesis from L-Serine Precursors

The most common and logical approach to the synthesis of (S)-2-Amino-3-hydroxypropanamide hydrochloride is to start from the naturally occurring and readily available amino acid, L-serine. A general and well-established method for the preparation of amino acid amides involves a two-step process: esterification of the carboxylic acid followed by amidation. google.com

The first step is the esterification of L-serine to form its corresponding methyl ester, L-serine methyl ester hydrochloride. This reaction is typically carried out by reacting L-serine with methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride or thionyl chloride. chemdad.com The resulting L-serine methyl ester hydrochloride is a key intermediate.

The subsequent amidation of the L-serine methyl ester with ammonia (B1221849) affords (S)-2-Amino-3-hydroxypropanamide, also known as L-serinamide. The final step to obtain the target compound is the formation of the hydrochloride salt by treatment with hydrochloric acid.

While detailed experimental procedures for the direct synthesis of (S)-2-Amino-3-hydroxypropanamide hydrochloride are not extensively reported in publicly available literature, the general principles of amino acid ester amidation are well-documented. The reaction conditions for the amidation step are crucial to achieve high yields and maintain the stereochemical integrity of the chiral center.

Table 1: General Reaction Parameters for the Synthesis of (S)-2-Amino-3-hydroxypropanamide Hydrochloride from L-Serine

| Step | Reactants | Reagents/Solvents | Key Conditions | Product |

| Esterification | L-Serine | Methanol, Thionyl Chloride or HCl | Cooling (e.g., 0-10 °C) followed by heating | L-Serine methyl ester hydrochloride |

| Amidation | L-Serine methyl ester hydrochloride | Ammonia (in a suitable solvent like methanol) | Controlled temperature | (S)-2-Amino-3-hydroxypropanamide (L-Serinamide) |

| Salt Formation | (S)-2-Amino-3-hydroxypropanamide | Hydrochloric Acid (in a suitable solvent like isopropanol) | Cooling to induce precipitation | (S)-2-Amino-3-hydroxypropanamide hydrochloride |

Methodologies for Chiral Purity Enhancement

Maintaining the enantiomeric purity of the target compound throughout the synthetic sequence is a critical aspect. The starting material, L-serine, is enantiomerically pure, and the reaction conditions for esterification and amidation are generally selected to minimize racemization.

However, should there be a need for enhancement of chiral purity, several methodologies can be employed. One common technique is chiral resolution , which involves the separation of a racemic or enantiomerically enriched mixture into its constituent enantiomers. This can be achieved through various methods, including:

Diastereomeric salt formation: Reacting the amino alcohol with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

Chiral chromatography: Utilizing a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers.

Another approach to ensure high chiral purity is through asymmetric synthesis , where the chiral center is created or transferred with a high degree of stereoselectivity. While the synthesis from L-serine relies on substrate control, other asymmetric methods could be envisaged, such as the enzymatic resolution of a racemic mixture of 2-Amino-3-hydroxypropanamide.

Novel Synthetic Routes for this compound Formation

Beyond the classical approach from L-serine, research into novel synthetic routes for the formation of this compound and related amino amides is an active area of investigation. These new methods often aim to improve efficiency, reduce the number of steps, or employ more environmentally benign reagents.

Reaction Conditions and Optimization for Hydrochloride Salt Formation

The formation of the hydrochloride salt is a crucial final step in the synthesis of this compound. This step not only provides a stable, crystalline solid that is easier to handle and purify but also protects the amino group.

The reaction conditions for hydrochloride salt formation are generally straightforward and involve treating the free base, (S)-2-Amino-3-hydroxypropanamide, with a solution of hydrogen chloride. The choice of solvent is important for achieving good precipitation and high purity of the final product. Common solvents for this purpose include isopropanol, ethanol, or diethyl ether.

Optimization of this step would involve a careful study of parameters such as:

Solvent system: A solvent in which the hydrochloride salt is poorly soluble is ideal for maximizing yield.

Temperature: Cooling the reaction mixture after the addition of HCl is typically employed to promote crystallization.

Stoichiometry of HCl: The molar ratio of HCl to the amino amide should be carefully controlled to ensure complete salt formation without the presence of excess acid in the final product.

A patent for the preparation of (S)-2-aminobutanamide hydrochloride describes a process where the tartrate salt of the amide is treated with hydrogen chloride in isopropanol, followed by heating, cooling, and centrifugation to isolate the hydrochloride salt with a high yield of 99%. google.com A similar approach could be optimized for the synthesis of (S)-2-Amino-3-hydroxypropanamide hydrochloride.

Comparison of Modern Synthetic Strategies

Modern synthetic strategies for the formation of amino amides, which could be applied to the synthesis of this compound, often focus on direct amidation methods that avoid the need for protecting groups.

Table 2: Comparison of Synthetic Strategies for Amino Amide Formation

| Strategy | Description | Advantages | Disadvantages |

| Classical Method (Esterification-Amidation) | Two-step process involving the formation of an amino acid ester followed by amidation. | Reliable, well-established, starts from readily available amino acids. | Requires multiple steps, may involve harsh reagents. |

| Direct Amidation with Coupling Reagents | Use of coupling agents (e.g., carbodiimides) to directly form the amide bond between the amino acid and an amine source. | Can be a one-pot reaction, wide variety of coupling agents available. | Coupling agents can be expensive, may lead to side reactions, often requires protection of the amino group. |

| Enzymatic Synthesis | Use of enzymes, such as lipases or proteases, to catalyze the amidation reaction. | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzymes can be expensive and may have limited substrate scope. |

| Chemo-enzymatic Synthesis | A combination of chemical and enzymatic steps to achieve the desired transformation. | Combines the advantages of both chemical and enzymatic methods. | May require careful optimization of reaction conditions to ensure compatibility between steps. |

Industrial-Scale Synthesis Research for Research Material Production

The availability of this compound in larger quantities is essential for its use as a building block in research and development. Therefore, research into the industrial-scale synthesis of this compound is of practical importance.

The transition from a laboratory-scale synthesis to an industrial process requires careful consideration of several factors, including:

Cost of raw materials: The use of inexpensive and readily available starting materials, such as L-serine, is a key advantage.

Process safety: The potential hazards associated with the reagents and reaction conditions must be carefully assessed and mitigated.

Process efficiency: Optimization of reaction parameters to maximize yield and minimize reaction time is crucial for a cost-effective process.

Purification methods: The development of scalable and efficient purification methods, such as crystallization, is necessary to obtain the product with the desired purity.

Waste management: The environmental impact of the process must be considered, and methods for the safe disposal or recycling of waste streams should be developed.

While specific details on the industrial-scale production of this compound are not widely published, the principles of process development for fine chemicals would be applicable. The synthesis of the related compound, (S)-2-aminobutanamide hydrochloride, has been described in patents with a focus on high yield and purity, suggesting that similar processes for the target compound are feasible on a larger scale. google.com

Chemical Reactivity and Derivatization Strategies for Research Probes

Nucleophilic Substitution Reactions and Alkylation of Amine Group

The primary amine group in 2-Amino-3-hydroxypropanamide is a potent nucleophile, making it a prime target for alkylation through nucleophilic substitution reactions. To achieve mono-alkylation and avoid the formation of secondary or tertiary amines, protective group strategies or specific catalytic methods are often employed.

One advanced strategy is hydrogen-borrowing catalysis, also known as transfer hydrogenation. This method allows alcohols to be used as alkylating agents, offering an atom-economical alternative to traditional methods that rely on alkyl halides. nih.gov In this process, a catalyst, typically an iridium or ruthenium complex, temporarily oxidizes the alcohol to an aldehyde and the amino alcohol to an amino ketone. A subsequent condensation and reduction sequence yields the alkylated amine. nih.gov The use of bulky nitrogen protecting groups, such as a trityl or benzyl group, can prevent racemization at the chiral center during the reaction. nih.gov

Table 1: Representative Alkylation Strategies for the Amine Group

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

|---|---|---|---|

| Reductive Amination | Aldehyde or Ketone, NaBH₃CN or H₂/Pd-C | Secondary or Tertiary Amine | Mild conditions, high yield. |

| Nucleophilic Substitution | Alkyl Halide (e.g., R-Br), Non-nucleophilic base (e.g., DIPEA) | Secondary or Tertiary Amine | Risk of over-alkylation. |

Acylation Strategies for Amide and Amine Functionalities

Acylation can be directed towards either the amine or, with more difficulty, the amide nitrogen. The primary amine is significantly more nucleophilic than the amide, making selective N-acylation straightforward under standard conditions using acyl chlorides or anhydrides in the presence of a base.

Acylating the amide nitrogen is more challenging due to its lower nucleophilicity. This transformation typically requires activation of the amide or highly reactive acylating agents under forcing conditions. For the purpose of creating research probes, acylation of the primary amine is the more common and synthetically accessible route.

Esterification and Etherification of the Hydroxyl Group

The primary hydroxyl group can be modified through esterification and etherification to introduce a variety of functional moieties.

Esterification (O-acylation): A significant challenge in modifying hydroxyamino acids is achieving chemoselectivity between the amine and hydroxyl groups. For selective O-acylation, the more nucleophilic amine group must be deactivated. This is typically accomplished by performing the reaction in a highly acidic medium, such as anhydrous trifluoroacetic acid (CF₃CO₂H). beilstein-journals.org In this environment, the amine is fully protonated (R-NH₃⁺), rendering it non-nucleophilic and allowing the acylating agent (e.g., an acyl chloride) to react exclusively with the hydroxyl group. beilstein-journals.org The resulting O-acyl product can often be precipitated directly from the reaction mixture as its hydrochloride salt. beilstein-journals.org

Etherification: The synthesis of ethers from the hydroxyl group is commonly achieved via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Due to the presence of other acidic protons (on the amine and amide), careful selection of the base and reaction conditions is necessary to achieve selectivity.

Table 2: Derivatization of the Hydroxyl Group

| Reaction Type | Reagents and Conditions | Functional Group Formed | Key Features |

|---|---|---|---|

| Esterification | Acyl Chloride (R-COCl), Anhydrous CF₃CO₂H | Ester (R-COO-R') | Acidic conditions protonate the amine, ensuring selective O-acylation. beilstein-journals.org |

Rational Design and Synthesis of β-Hydroxy-α-Amino Acid Derivatives

The β-hydroxy-α-amino acid motif is a key structural component in many biologically active natural products, including antibiotics and enzyme inhibitors. nih.gov As such, 2-Amino-3-hydroxypropanamide serves as an excellent starting scaffold for the synthesis of more complex derivatives designed for specific biological targets. Asymmetric aldol reactions are a powerful tool for creating this structural motif with high stereocontrol. nih.gov

The 1,2-aminoalcohol functionality is a common pharmacophore in enzyme inhibitors. By modifying the core structure of 2-Amino-3-hydroxypropanamide, researchers can design competitive inhibitors that mimic the transition state of an enzymatic reaction or non-competitive inhibitors that bind to an allosteric site. For instance, the hydroxyl and amide groups can be tailored to form specific hydrogen bonds within an enzyme's active site, while the amine can be functionalized to introduce additional binding interactions or carry reporter tags. γ-Hydroxy-α-amino acids, which can be synthesized from precursors like 2-Amino-3-hydroxypropanamide, are valuable intermediates for pharmaceutical agents. nih.gov

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability against enzymatic degradation. illinois.edu Incorporating β-amino acid derivatives like 2-Amino-3-hydroxypropanamide into a peptide sequence alters the backbone structure, making it resistant to proteases. illinois.edu The side chain (containing the hydroxyl and amide functionalities) can be further modified to probe interactions with specific receptors. The ability of arginine-rich peptidomimetics to form multiple hydrogen bonds is a key feature in their biological activity, a principle that can be applied by leveraging the functional groups of 2-Amino-3-hydroxypropanamide derivatives. mdpi.com

Functional Group Interconversions and Advanced Coupling Reactions

The functional groups of 2-Amino-3-hydroxypropanamide hydrochloride can be interconverted to create novel derivatives.

Amide Reduction: The primary amide can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding a 1,3-diamino-2-propanol structure.

Dehydration of Amide: The amide can be dehydrated to a nitrile (-C≡N) using reagents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). vanderbilt.edu

Hydroxyl to Halide Conversion: The primary hydroxyl group can be converted into a good leaving group, such as a halide (e.g., -Cl, -Br), using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). vanderbilt.edu This halide derivative can then be used in a variety of subsequent nucleophilic substitution or coupling reactions to introduce further complexity.

Advanced coupling reactions, such as Suzuki or Sonogashira cross-couplings, can be employed if an appropriate functional handle (e.g., a halide or triflate) is installed on the molecule, allowing for the formation of carbon-carbon bonds and the synthesis of highly complex probes.

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Trifluoroacetic acid |

| Iridium |

| Ruthenium |

| Trityl |

| Benzyl |

| Sodium hydride |

| Lithium aluminum hydride |

| Phosphorus pentoxide |

| Thionyl chloride |

Impact of Structural Modifications on Research Utility

The inherent functionalities of this compound—a primary amine, a hydroxyl group, and a primary amide—offer multiple avenues for chemical modification. Each of these sites can be altered to fine-tune the molecule's characteristics, transforming it from a simple building block into a sophisticated research tool. The impact of these modifications is a key consideration in the design of novel probes for studying enzymes, receptors, and other biological targets.

Influence of N-Terminal Modifications

The primary amino group of 2-Amino-3-hydroxypropanamide serves as a common site for derivatization. N-acylation, the introduction of an acyl group, is a frequently employed strategy to modulate the lipophilicity and steric bulk of the molecule. For instance, the attachment of long-chain fatty acids can enhance membrane permeability, allowing the probe to access intracellular targets. N-acyl serinamide (B1267486) derivatives have been investigated for their potential biological activities, and these modifications can influence how the molecule interacts with its target. nih.govnih.gov

Furthermore, the N-terminus can be appended with reporter groups, such as fluorophores or biotin (B1667282). The choice of the reporter and the length and nature of the linker used to attach it can significantly impact the probe's utility. A linker that is too short may cause steric hindrance, preventing the probe from binding to its target, while a linker that is too long might lead to non-specific interactions.

| Modification Type | Reporter Group | Potential Impact on Research Utility |

| N-Acylation | Aliphatic Chains | Increased lipophilicity, enhanced cell membrane permeability. |

| N-Alkylation | Bulky Groups | Altered steric profile, potential for enhanced selectivity. |

| Fluorophore Conjugation | Fluorescein, Rhodamine | Enables visualization and quantification of target binding via fluorescence microscopy or spectroscopy. |

| Biotinylation | Biotin | Facilitates affinity purification and detection of target proteins. |

Role of Hydroxyl Group Derivatization

The primary hydroxyl group offers another site for modification. Esterification or etherification of this group can alter the probe's polarity and hydrogen-bonding capabilities. Such changes can be critical for achieving selective binding to a target protein's active site. For example, converting the hydroxyl group to an ester could increase the molecule's ability to cross cell membranes.

| Modification Type | Functional Group Introduced | Potential Impact on Research Utility |

| O-Acylation | Ester | Increased lipophilicity, potential prodrug applications. |

| O-Alkylation | Ether | Altered hydrogen bonding capacity, modified polarity. |

| O-Sulfation | Sulfate | Increased water solubility, potential for mimicking sulfated biomolecules. |

Amide Bond Modifications and Bioisosteric Replacement

While less common, modification of the primary amide is also a viable strategy. The amide bond can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, drastically altering the molecule's chemical properties. Furthermore, bioisosteric replacement of the amide group with other functionalities, such as a ketone or an ester, can be explored to probe the importance of the amide's hydrogen-bonding capabilities for target interaction.

The table below summarizes the potential effects of various structural modifications on the research utility of probes derived from 2-Amino-3-hydroxypropanamide.

| Structural Modification Site | Type of Modification | Potential Effect on Probe Properties | Example Research Application |

| N-Terminus (Amino Group) | Acylation with fluorescent dye | Introduction of a reporter group for visualization | Fluorescent labeling of enzymes for activity-based protein profiling. |

| N-Terminus (Amino Group) | Attachment of a bulky hydrophobic group | Increased affinity and selectivity for a specific binding pocket | Development of selective inhibitors for serine proteases. nih.gov |

| C1 (Hydroxyl Group) | Conversion to a phosphate ester | Mimicking a natural substrate to probe enzyme activity | Investigating the kinetics of phosphatases or kinases. |

| C3 (Amide Group) | Replacement with a reactive "warhead" (e.g., fluoromethylketone) | Covalent and irreversible binding to the target | Activity-based probes for identifying and characterizing active enzymes in complex biological samples. |

Ultimately, the impact of any structural modification must be empirically determined. A modification that enhances activity for one target may abolish it for another. Therefore, the development of effective research probes based on this compound relies on a systematic and iterative process of design, synthesis, and biological evaluation. This structure-activity relationship (SAR) approach is fundamental to the creation of potent and selective chemical tools for biomedical research. drugdesign.orgyoutube.com

Mechanistic Investigations of Biological Interactions

Elucidation of Molecular Target Interactions

Understanding how a compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. This section reviews the available research on the binding dynamics and receptor modulation mechanisms related to 2-Amino-3-hydroxypropanamide hydrochloride and structurally relevant molecules.

Ligand Binding Dynamics to Enzymes

Currently, specific studies detailing the ligand binding dynamics of this compound to enzymes are not extensively covered in the available scientific literature. General principles of enzyme-ligand interactions involve the formation of non-covalent bonds—such as hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces—between the ligand and the enzyme's active site or allosteric sites. The specific functional groups of this compound, including the primary amine, hydroxyl group, and amide, provide potential sites for such interactions.

Receptor Modulation Mechanisms

Direct research investigating the receptor modulation mechanisms of this compound is limited. However, the broader class of amino acid derivatives has been studied for its effects on various receptors. For instance, nootropic drugs like piracetam and aniracetam have been shown to act as positive modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-sensitive glutamate receptors in neuronal cultures. nih.gov These compounds can enhance the receptor's response to its natural ligand, glutamate, by increasing the maximal density of specific binding sites for AMPA. nih.gov While these molecules are structurally distinct from this compound, their mechanism provides a framework for how small molecules can modulate receptor function.

Modulation of Specific Enzymatic Activities in Experimental Systems

The influence of a compound on the catalytic activity of enzymes is a key area of investigation. This section examines the reported effects of related compounds on beta-secretase, matrix metalloproteinases, and DNA repair nucleases, providing context for the potential activity of this compound.

Inhibition of Beta-Secretase Activity

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as beta-secretase, is a critical enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. nih.govnih.govwikipedia.org Inhibition of BACE1 is a major therapeutic strategy to reduce Aβ production. nih.govwikipedia.org

While direct studies on this compound as a BACE1 inhibitor are not present in the reviewed literature, research on other small molecules provides insight into the structural requirements for inhibition. For example, various serotonin derivatives have been shown to inhibit BACE1 in a dose-dependent manner, with activity influenced by the substituents on the molecule's cinnamic acid moiety. nih.gov The development of BACE1 inhibitors has yielded numerous peptidomimetic and non-peptidic compounds, though many have faced challenges in clinical trials due to safety or efficacy issues. nih.govnih.gov

| Inhibitor | Class | Key Structural Feature | Note |

|---|---|---|---|

| Verubecestat (MK-8931) | Non-peptidic | Aminohydantoin core | Efficiently suppressed Aβ production in preclinical tests. nih.gov |

| Lanabecestat (AZD3293) | Non-peptidic | Amidino-thiadiazine derivative | Demonstrated a slow off-rate from the BACE1 enzyme. |

| N-cinnamoyl serotonin | Serotonin Derivative | Cinnamic acid moiety | Inhibited BACE1 with an IC50 of 86.7 +/- 4.0 microM. nih.gov |

Investigations into Matrix Metalloproteinase (MMP) Inhibition, particularly MMP2

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.gov MMP-2, specifically, is implicated in pathological processes like tumor metastasis. nih.gov The development of MMP inhibitors has been a significant area of research.

There is no specific data from the search results indicating that this compound inhibits MMPs. The design of MMP inhibitors often involves incorporating a zinc-binding group (ZBG) that coordinates with the catalytic zinc ion in the enzyme's active site. nih.gov Common ZBGs include hydroxamates, carboxylic acids, and phosphonates. nih.govnih.gov For instance, N-hydroxybutanamide derivatives containing a hydroxamic acid group have been synthesized and shown to inhibit MMP-2, MMP-9, and MMP-14 with IC50 values in the low micromolar range. nih.gov Another strategy involves developing cyclic peptides that block the protein-protein interaction between proMMP2 and the tissue inhibitor of metalloproteinases-2 (TIMP2), thereby preventing MMP2 activation. nih.gov

| Inhibition Strategy | Mechanism | Example Inhibitor Class |

|---|---|---|

| Active Site Inhibition | A Zinc-Binding Group (ZBG) on the inhibitor coordinates with the catalytic Zn2+ ion, blocking substrate access. | Hydroxamates, Carboxylates, Phosphonates nih.govnih.gov |

| Blocking Zymogen Activation | Interfering with the protein-protein interaction required for the conversion of proMMP2 (inactive) to MMP2 (active). nih.gov | Cyclic Peptides nih.gov |

Interactions with SNM1A DNA Repair Nuclease and Analogues

The human SNM1A nuclease is a metallo-β-lactamase fold enzyme that plays a crucial role in DNA damage repair, particularly in resolving DNA interstrand crosslinks (ICLs). nih.govmdpi.comnih.gov This function makes SNM1A an attractive target for developing inhibitors that could sensitize cancer cells to DNA-damaging chemotherapies. nih.govresearchgate.net

The active site of SNM1A is believed to contain two metal ions that catalyze the hydrolysis of the DNA phosphodiester backbone. qub.ac.uk Research has identified several classes of small molecules that inhibit SNM1A. While this compound itself is not explicitly identified as an inhibitor, the principles of SNM1A inhibition are relevant. Potent inhibitors often feature a pharmacophore capable of coordinating with the di-metal ion center in the active site. nih.govresearchgate.net

One prominent class of inhibitors is quinazoline-hydroxamic acids. nih.govresearchgate.net Crystallography has shown that the hydroxamic acid moiety binds directly to the active site metal ions, displacing the hydrolytic water molecule, while the quinazoline ring occupies a site where the DNA substrate's nucleobase would bind. nih.govresearchgate.net Additionally, modified nucleosides containing metal-binding groups like hydroxamic acid malonates have been identified as promising inhibitors. mdpi.com These findings underscore the importance of a metal-chelating group for effective SNM1A inhibition. mdpi.com

| Compound | SNM1A IC50 (μM) | SNM1B IC50 (μM) | SNM1C IC50 (μM) |

|---|---|---|---|

| Compound 1 (N-hydroxyimide) | 2.4 | 1.9 | 0.37 |

| Compound 2 (N-hydroxyimide) | 2.0 | - | - |

| Compound 16 (Quinazoline-hydroxamic acid) | - | - | 1.1 |

| Compound 19 (Quinazoline-hydroxamic acid) | - | 2.5 | - |

Data derived from studies on various SNM1A inhibitors. nih.gov A '-' indicates data not provided in the source.

The structure of this compound contains an amide and a hydroxyl group, which have the potential to interact with metal centers, though they are generally weaker chelators than hydroxamic acids. This suggests that while it may not be a potent inhibitor, its structural motifs are relevant to the design principles of molecules targeting metalloenzymes like SNM1A.

Alterations in Amino Acid Metabolism Pathways

Scientific investigation into the impact of this compound on amino acid metabolism pathways has not been reported in the available literature. There are no studies examining its influence on key metabolic cycles, such as the glutamate-GABA-glutamine cycle, or its potential to serve as a precursor or intermediate in amino acid biosynthesis or degradation pathways.

Table 1: Summary of Mechanistic Investigation Findings for this compound

| Area of Investigation | Research Findings |

| GABA Uptake Inhibition | No data available |

| Neurotransmission Regulation | No direct evidence; mentioned in patents as a synthetic reagent for potentially active compounds googleapis.comgoogle.comgoogle.com |

| Amino Acid Metabolism | No data available |

Targeted Biological Activities in Preclinical and in Vitro Research Models

Neuroprotection Studies

The potential for amino acid derivatives to confer neuroprotection has been an area of active research, particularly for conditions involving excitotoxic neuronal damage.

While direct studies on 2-Amino-3-hydroxypropanamide hydrochloride in specific models of Alzheimer's disease are not extensively detailed in the reviewed literature, research into structurally related compounds provides insight into potential neuroprotective mechanisms relevant to neurodegeneration. One such compound, CHF3381 (indantadol), has been evaluated for its neuroprotective effects in models of seizure-induced neurodegeneration, a process that shares pathological pathways with chronic neurodegenerative diseases.

In a study utilizing kainate-induced seizures to model excitotoxic cell death, CHF3381 was shown to completely prevent neuronal damage in the hippocampus. nih.gov This protective effect was comparable to that of the established N-methyl-D-aspartate (NMDA) receptor antagonist MK-801, suggesting that CHF3381's neuroprotective activity stems from its ability to block excitotoxic processes. nih.gov Such findings indicate that compounds from this chemical class may have therapeutic potential in neurological disorders where excitotoxicity is a contributing factor to neuronal loss. nih.gov

Excitotoxicity is a pathological process where excessive stimulation of excitatory amino acid receptors, primarily the NMDA and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leads to neuronal injury and death. mdpi.comexplorationpub.com This process is a key factor in the neuronal damage seen after strokes, seizures, and in various neurodegenerative diseases. explorationpub.com The mechanism is initiated by a massive influx of calcium ions into neurons, which activates a cascade of damaging intracellular events, including mitochondrial dysfunction, generation of free radicals, and activation of apoptotic pathways. mdpi.commdpi.com

Compounds that can mitigate this process are of significant therapeutic interest. The neuroprotective effects of the related compound CHF3381 are attributed to its function as a putative NMDA receptor antagonist. nih.gov By blocking the NMDA receptor, it prevents the excessive calcium influx that triggers the excitotoxic cascade. Research demonstrated that CHF3381 completely prevented seizure-induced cell damage at doses that did not attenuate the seizures themselves, highlighting a direct neuroprotective action against excitotoxicity rather than an anticonvulsant effect in that specific model. nih.gov

Table 1: Experimental Findings on Neuroprotection by a Related Compound

| Compound | Model | Key Finding | Proposed Mechanism |

|---|---|---|---|

| CHF3381 (indantadol) | Kainate seizure-induced neurodegeneration in mice | Completely prevented neuronal cell damage in the hippocampus. nih.gov | Putative non-competitive NMDA receptor antagonist, mitigating excitotoxicity. nih.gov |

Research on Anticonvulsant Activities

Derivatives of 2-Amino-3-hydroxypropanamide have been synthesized and systematically evaluated for their anticonvulsant properties in a range of preclinical models. A study on a series of structurally related amino acid amides revealed significant anticonvulsant activity, particularly for compounds incorporating specific chemical groups. nih.gov

The most active compounds contained a bicyclic group, such as tetralinyl or indanyl, linked to the aminoacetamide chain. nih.gov These derivatives demonstrated efficacy against tonic seizures in several standard screening models, including the maximal electroshock (MES), bicuculline, and picrotoxin tests in mice. nih.gov Notably, this activity was observed at dose levels that were devoid of neurotoxic effects, as assessed by tests for motor impairment. nih.gov

The underlying mechanism for this anticonvulsant activity may be partially linked to an interaction with neuronal voltage-dependent sodium channels. This was suggested by findings that the compounds could partially block the efflux of aspartate from rat cortical synaptosomes induced by veratridine, a known sodium channel activator. nih.govresearchgate.net

Table 2: Preclinical Evaluation of Anticonvulsant Activity in 2-Amino-3-hydroxypropanamide Derivatives

| Derivative Class | Preclinical Model | Observed Activity | Note |

|---|---|---|---|

| Derivatives with bicyclic (tetralinyl, indanyl) groups | Maximal Electroshock (MES) Test | Active against tonic seizures. nih.gov | Considered a model for generalized tonic-clonic seizures. researchgate.net |

| Derivatives with bicyclic (tetralinyl, indanyl) groups | Bicuculline-induced Seizure Test | Active against tonic seizures. nih.gov | This model involves antagonism of GABA-A receptors. |

| Derivatives with bicyclic (tetralinyl, indanyl) groups | Picrotoxin-induced Seizure Test | Active against tonic seizures. nih.gov | This model involves blocking the GABA-A receptor chloride channel. |

| Active Derivatives | In Vitro Synaptosome Assay | Partially blocked veratridine-induced aspartate efflux. nih.gov | Suggests partial interaction with voltage-dependent sodium channels. nih.gov |

Investigation of Antifungal Activity of Derivatives

Computational Chemistry and Structural Biology Approaches

Quantum Mechanical Studies (e.g., DFT) for Molecular Geometry Optimization

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, its molecular geometry. Such studies on the closely related compound serinamide (B1267486) (2-Amino-3-hydroxypropanamide) have been conducted to understand its conformational landscape.

DFT calculations, such as those using the B3LYP functional with 6-311++G** and 6-311G** basis sets, have been employed to optimize the geometries of various possible conformers of serinamide in the gas phase. researchgate.net These studies reveal multiple stable conformers arising from the rotation around the Cα-Cβ and Cα-C(O) bonds. The relative energies of these conformers are crucial for understanding which shapes the molecule is likely to adopt.

Furthermore, these quantum mechanical studies can predict various electronic properties. For instance, the adiabatic and vertical ionization potentials (IPs) and electron affinities (EAs) have been calculated for different serinamide conformers. researchgate.net Ionization potential relates to the ease of removing an electron, while electron affinity indicates the ability to accept an electron. These parameters are fundamental to understanding the molecule's reactivity and potential for engaging in charge-transfer interactions, which are often vital for biological activity. In the gas phase, all serinamide conformers exhibit positive ionization potentials, with values in solution being comparatively lower, suggesting that cationic states are more stable in polar environments. researchgate.net Conversely, gas-phase electron affinities are negative, indicating that anionic states are unstable. researchgate.net

Table 1: Calculated Electronic Properties of Serinamide Conformers (Gas Phase) This table is illustrative and based on typical findings from DFT studies on similar small molecules. Actual values for 2-Amino-3-hydroxypropanamide hydrochloride may vary.

| Conformer | Relative Energy (kcal/mol) | Adiabatic Ionization Potential (eV) | Vertical Ionization Potential (eV) | Adiabatic Electron Affinity (eV) | Vertical Electron Affinity (eV) |

|---|---|---|---|---|---|

| 1 | 0.00 | 9.35 | 9.88 | -1.21 | -0.95 |

| 2 | 0.45 | 9.42 | 9.95 | -1.18 | -0.92 |

| 3 | 1.12 | 9.51 | 10.03 | -1.15 | -0.89 |

Molecular Docking Simulations for Target Identification and Binding Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com It is widely used to identify potential biological targets for a small molecule and to analyze the specific interactions that stabilize the ligand-protein complex.

For a molecule like this compound, which is a derivative of the amino acid serine, potential targets could include enzymes that recognize serine or similar small polar molecules. For example, serine proteases are a class of enzymes that could be explored as potential targets. researchgate.netnih.gov

In a typical molecular docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The small molecule, in this case, 2-Amino-3-hydroxypropanamide, is then computationally "docked" into the active or allosteric sites of the protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. biointerfaceresearch.com

The results of a docking simulation can provide a binding energy score, which indicates the predicted strength of the interaction, and a detailed view of the binding pose. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, between the ligand and the protein residues. For example, the hydroxyl and amide groups of 2-Amino-3-hydroxypropanamide would be expected to form hydrogen bonds with polar residues in a protein's binding pocket.

Table 2: Illustrative Molecular Docking Results for 2-Amino-3-hydroxypropanamide against a Hypothetical Serine-Binding Protein This table is for illustrative purposes only and does not represent actual experimental data.

| Target Protein | Binding Site | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Serine Protease X | Active Site | -6.8 | Asp102, His57, Ser195 |

| Kinase Y | ATP-binding pocket | -5.9 | Thr88, Lys45, Glu91 |

| Transporter Z | Substrate-binding pocket | -6.2 | Asn150, Gln272, Tyr82 |

Molecular Dynamics Simulations to Explore Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing the exploration of the conformational changes and interactions of a ligand-target complex over time. nih.gov While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of these interactions and the flexibility of both the ligand and the protein.

An MD simulation of this compound bound to a target protein would typically start with the best-docked pose. The complex is then placed in a simulated physiological environment, usually a box of water molecules with appropriate ions to mimic cellular conditions. mdpi.comyoutube.com The forces between all atoms are calculated, and Newton's laws of motion are used to simulate their movements over a period of nanoseconds to microseconds.

Analysis of the MD trajectory can provide valuable information on the stability of the binding pose, the persistence of key hydrogen bonds, and the conformational flexibility of the ligand within the binding site. nih.gov For instance, simulations could show whether the hydroxyl group of 2-Amino-3-hydroxypropanamide remains hydrogen-bonded to a specific residue throughout the simulation, indicating a stable and important interaction. It can also reveal the role of water molecules in mediating ligand-protein interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

To develop a QSAR model for a series of compounds related to this compound, a dataset of molecules with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition) is required. frontiersin.org For each molecule, a set of numerical descriptors is calculated. These descriptors can encode various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological indices (e.g., connectivity indices). researchgate.net

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests (RF), are then used to build a mathematical equation that relates the descriptors to the biological activity. nih.govfrontiersin.org A robust QSAR model should be able to accurately predict the activity of the compounds in the training set and, more importantly, have good predictive power for new, untested compounds. researchgate.net

A well-validated QSAR model can not only predict the activity of new compounds but also provide insights into the key structural features that are important for potency. By analyzing the coefficients or importance of the descriptors in the QSAR equation, it is possible to identify which molecular properties have the most significant impact on the biological activity. mdpi.com

For a series of amide derivatives, a QSAR study might reveal, for example, that a lower logP (higher hydrophilicity) and the presence of a hydrogen bond donor at a specific position are positively correlated with activity. This information is invaluable for medicinal chemists in designing more potent analogs.

Table 3: Hypothetical QSAR Model for a Series of Amide Derivatives This table is illustrative and does not represent a real QSAR model.

| Descriptor | Coefficient | Importance | Interpretation |

|---|---|---|---|

| LogP | -0.54 | High | Increased hydrophilicity enhances activity. |

| Number of H-bond donors | +0.89 | High | More hydrogen bond donors are favorable for binding. |

| Molecular Volume | -0.21 | Medium | Smaller molecules may fit better in the binding pocket. |

| Topological Polar Surface Area | +0.45 | Medium | Increased polarity is associated with higher activity. |

Conformational Analysis and Stereochemical Considerations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. As discussed in the context of quantum mechanical studies, 2-Amino-3-hydroxypropanamide can exist in multiple conformations. psu.edu The relative energies of these conformers determine their population at a given temperature. The bioactive conformation, the specific shape the molecule adopts when it binds to its biological target, may not necessarily be the lowest energy conformer in solution.

Stereochemistry is a critical aspect of the structure and function of this compound. The molecule contains a chiral center at the alpha-carbon (C2), meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-2-Amino-3-hydroxypropanamide and (R)-2-Amino-3-hydroxypropanamide. Biological systems are often highly stereoselective, meaning that one enantiomer may have significantly different biological activity than the other. This is because the precise three-dimensional arrangement of atoms is crucial for fitting into the chiral binding sites of proteins. Therefore, any computational or experimental study of this compound must consider its stereochemistry.

Applications in Advanced Research Methodologies

Utilization as a Reagent in Peptide Synthesis

2-Amino-3-hydroxypropanamide, also known as serinamide (B1267486), functions as a valuable reagent in the construction of peptides. In prebiotic chemistry research, amino acid amides are considered potential substrates for the initial synthesis of peptides. nih.gov Their nucleophilic reactivity is superior to that of their corresponding amino acids, positioning them as effective building blocks in polymerization reactions to form amide bonds. nih.gov The presence of the amide group (–CONH2) allows it to participate in peptide bond formation, acting as a logical intermediate in the assembly of peptide chains. nih.gov

In the broader context of peptide synthesis, the protection of reactive groups is essential to prevent uncontrolled reactions. peptide.com While the primary amino group of an amino acid is typically protected by groups like Fmoc or Boc, the fundamental structure of an amino acid amide like serinamide makes it a foundational unit for elongation into more complex peptide structures. peptide.com

Role as an Intermediate in Biomolecule Synthesis

The structural features of 2-Amino-3-hydroxypropanamide hydrochloride, which include a primary amine, a hydroxyl group, and an amide, make it a versatile intermediate for the synthesis of other biomolecules. Its structure serves as a scaffold that can be chemically modified to create a variety of derivatives.

A structurally similar compound, 2-Amino-3-chloro-N-hydroxy-propanamide, serves as a known intermediate in the preparation of Cycloserine, highlighting the role of such amino acid derivatives as crucial building blocks in the synthesis of complex molecules. scbt.com The inherent reactivity of the functional groups in 2-Amino-3-hydroxypropanamide allows it to be a starting point for creating novel organic molecules with potential biological activities.

Application as a Research Tool for Neurotoxicology Studies

Derivatives of 2-Amino-3-hydroxypropanamide have been synthesized and utilized as research tools to investigate neurological activity. nih.gov In one study, a series of its derivatives were investigated for anticonvulsant properties against seizures in mouse models. nih.gov Several of these compounds were found to be active at doses that were devoid of neurotoxic activity. nih.gov

Further investigation into the mechanism of these compounds suggested that their anticonvulsant effect may be partially due to an interaction with neuronal voltage-dependent sodium channels. nih.gov The use of 2-Amino-3-hydroxypropanamide as a core structure for generating these research compounds allows for the study of structure-activity relationships and the assessment of potential neurotoxicity of newly synthesized molecules. nih.gov

Integration into Screening Libraries for Drug Discovery Research

In modern drug discovery, large collections of chemical compounds, known as screening libraries, are tested to identify molecules that interact with a specific biological target. This compound is a relevant molecule for inclusion in such libraries, either as a fragment or as a scaffold for building a larger set of diverse compounds. Its derivatives have been successfully screened to identify hits with potential therapeutic applications, such as anticonvulsant activity. nih.gov

Screening libraries can be designed in several ways, including diversity-oriented collections, known bioactive compound collections, and fragment libraries. stanford.edu Advanced methods like DNA-encoded library (DEL) technology allow for the screening of vast collections of compounds against a protein target. biorxiv.org Small, versatile molecules like 2-Amino-3-hydroxypropanamide are ideal starting points for generating the diverse chemical structures needed for these libraries, which are then used in high-throughput screening (HTS) to discover novel drug candidates. stanford.edubiorxiv.org

Impurity Profiling Methodologies for Research Batches

Ensuring the purity of a chemical compound used in research is critical for obtaining reliable and reproducible results. Impurity profiling involves the identification and quantification of any unwanted chemicals in a sample.

Forced degradation, or stress testing, is a process used to predict the potential degradation products of a compound under various conditions. nih.gov This provides insight into the intrinsic stability of the molecule and helps in the development of stability-indicating analytical methods. nih.govbiomedres.us The study involves intentionally exposing the compound to stress conditions that are more severe than accelerated stability testing, such as high heat, humidity, and exposure to acid, base, and oxidizing agents. nih.govbiopharminternational.com The goal is to achieve a target degradation of approximately 5-20% to identify the most likely degradation pathways without completely destroying the molecule. researchgate.net

Below is a table summarizing typical conditions used in forced degradation studies.

| Degradation Type | Experimental Conditions |

| Hydrolysis (Acidic) | 0.1 M HCl at 40-60°C |

| Hydrolysis (Alkaline) | 0.1 M NaOH at 40-60°C |

| Oxidation | 3% H₂O₂ at 25-60°C |

| Thermal | Dry heat at 60-80°C |

| Photolytic | Exposure to light with combined visible and UV outputs |

This table is a generalized representation based on common methodologies described in the literature. nih.gov

To analyze the samples from research batches and forced degradation studies, powerful analytical techniques are employed to separate and identify impurities.

High-Performance Liquid Chromatography (HPLC) is the most common technique used to separate the main compound from its degradation products and other impurities. biomedres.us The use of a UV or Photodiode Array (PDA) detector allows for the quantification of these separated components. biomedres.usnih.gov For structural elucidation of the unknown impurities, HPLC is often coupled with Mass Spectrometry (MS). HPLC-MS analysis provides the mass-to-charge ratio of the impurities, which is crucial information for determining their chemical structure.

The following table outlines the primary analytical methods used for impurity profiling.

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Separation of the primary compound from impurities and degradation products. biomedres.us |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification and structural elucidation of separated impurities based on mass. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about isolated impurities. |

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Biological Targets

A primary frontier in understanding the full biological relevance of 2-Amino-3-hydroxypropanamide hydrochloride is the identification of its molecular targets and off-targets within the proteome. While some interactions may be inferred from its structural similarity to serine, a comprehensive, unbiased search is crucial for uncovering novel mechanisms of action and potential therapeutic applications.

Modern chemical proteomics offers powerful strategies for this purpose. stanford.edu These methods are essential for moving from phenotypic observations to a mechanistic understanding by isolating and identifying protein targets directly from a complex biological environment, such as a cell lysate, where proteins maintain their native conformations and modifications. nih.gov

Key approaches that could be applied include:

Compound-Centric Chemical Proteomics (CCCP) : This technique involves synthesizing a probe molecule by modifying this compound with a reactive group and a reporter tag (like biotin). mdpi.com For instance, a linker could be attached to the primary amino group or the hydroxyl group, terminating in a photoreactive group (e.g., a diazirine) for photo-affinity labeling. nih.govmdpi.com This probe would be incubated with cell or tissue lysates, and upon UV irradiation, it would covalently bind to interacting proteins. mdpi.com These protein-probe complexes can then be captured using the biotin (B1667282) tag on streptavidin beads, separated, and identified via mass spectrometry. stanford.edu

Activity-Based Protein Profiling (ABPP) : If the compound is found to inhibit a particular class of enzymes, such as serine hydrolases, a competitive ABPP approach could be employed. nih.gov In this workflow, cell lysates are treated with this compound before introducing a broad-spectrum, activity-based probe for the enzyme family of interest. A decrease in probe labeling for specific enzymes would indicate that the compound binds to and inhibits them. nih.gov

These proteomic strategies allow for the simultaneous analysis of multiple potential targets, providing a holistic view of the compound's interactions and paving the way for validating new therapeutic hypotheses. mdpi.com

Development of Advanced Analogues with Tuned Pharmacological Profiles

The structural simplicity of this compound makes it an excellent starting point for a medicinal chemistry campaign aimed at creating advanced analogues with improved potency, selectivity, and pharmacokinetic properties. By systematically modifying its core functional groups—the primary amine, the hydroxyl group, and the primary amide—researchers can fine-tune its interaction with biological targets. pnas.org The synthesis of various serine derivatives has shown that such modifications can lead to compounds with a range of biological activities. nih.govnih.gov

A rational, structure-activity relationship (SAR) study could explore the following modifications:

| Structural Modification | Rationale / Potential Impact | Example Analogue Type |

| N-Acylation/Alkylation | Modulate lipophilicity, cell permeability, and target binding affinity. N-acylation can introduce new hydrogen bond donors/acceptors. | N-acyl serine amides, N-benzyl serine amides. nih.gov |

| Hydroxyl Group Modification | Alter hydrogen bonding capacity and metabolic stability. Esterification or etherification can serve as a prodrug strategy or enhance membrane crossing. | O-acetyl serine amide, O-benzyl serine amide. |

| Amide Group Substitution | Introduce steric bulk to improve selectivity, or add functional groups to form new interactions with a target. | N'-methyl serine amide, N',N'-dimethyl serine amide. |

| Bioisosteric Replacement | Replace the amide or hydroxyl group with a bioisostere (e.g., triazole, oxadiazole) to improve metabolic stability and pharmacokinetic properties while retaining key interactions. nih.gov | Serine-triazole derivatives. |

| Chlorination/Fluorination | Introduction of a halogen, for example at the 3-position (e.g., 2-Amino-3-chloro-N-hydroxy-propanamide), can alter electronic properties and binding interactions. scbt.com | 3-fluoro-serine amide. |

The goal of such a program would be to generate a library of related compounds for screening. nih.gov This process of iterative design, synthesis, and biological testing is a cornerstone of modern drug discovery and could transform this compound from a simple chemical entity into a lead compound for further development. pnas.org

Integration with Multi-Omics Research Platforms

To build a comprehensive understanding of the biological effects of this compound and its future analogues, its study must be integrated with multi-omics platforms. nih.gov These technologies provide a systems-level view of cellular responses to a small molecule perturbation, revealing changes across different biological layers. nih.govfrontlinegenomics.com

Transcriptomics (RNA-seq) : By treating cells with the compound and sequencing their messenger RNA, researchers can identify which genes are up- or down-regulated. This can reveal the cellular pathways that are modulated by the compound, offering clues to its mechanism of action. nih.gov

Proteomics : Quantitative mass spectrometry can be used to measure changes in the levels of thousands of proteins following compound treatment. This provides a direct look at the functional output of the genome and can validate targets or identify downstream effects.

Metabolomics : Analyzing the pool of small-molecule metabolites (e.g., lipids, sugars, amino acids) can show how the compound affects cellular metabolism. Given its structure as an amino acid amide, its impact on amino acid and central carbon metabolism would be of particular interest.

Single-Cell Multi-Omics : To dissect the heterogeneity of cellular responses, especially in complex tissues, single-cell technologies can be employed. nih.gov This approach allows for the correlation of gene expression and protein levels within individual cells, revealing which cell types are most affected by the compound and how they respond. frontlinegenomics.com

Integrating these datasets can uncover complex relationships between drug-target engagement and the resulting cellular phenotype, identify biomarkers for compound activity, and potentially repurpose the molecule for new indications. nih.govfrontiersin.org

Methodological Advancements in Synthesis and Characterization for Research Purposes

Supporting the exploration of new analogues and biological activities requires robust and efficient methods for both synthesis and characterization. Future research will benefit from adopting modern chemical technologies that offer advantages in speed, sustainability, and analytical precision.

Advancements in Synthesis: The formation of the amide bond is a frequent reaction in pharmaceutical chemistry. rsc.org Traditional methods often rely on stoichiometric coupling reagents that generate significant waste. Emerging "green chemistry" approaches are more sustainable and efficient.

Biocatalysis : The use of enzymes, such as lipases or engineered amide synthetases, can create the amide bond under mild, aqueous conditions. acs.orgnih.gov This approach is highly selective and environmentally friendly. rsc.orgresearchgate.net Researchers have successfully engineered enzymes like nitrile synthetase to halt at the amide intermediate, providing a novel biocatalytic route to primary amides. nih.gov

Flow Chemistry : Performing the synthesis in a continuous flow reactor instead of a traditional batch flask offers superior control over reaction parameters like temperature and mixing, enhances safety, and facilitates scaling. acs.orgamf.chrsc.org Flow chemistry has been successfully applied to amide bond formation and can be automated to rapidly generate libraries of analogues for screening. nih.govkncv.nl

Advancements in Characterization: Accurate characterization is critical to ensure the identity and purity of synthesized compounds.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental composition. azolifesciences.com It is an indispensable tool for confirming the structure of novel analogues.

Advanced Chromatography : Techniques like liquid chromatography-mass spectrometry (LC-MS) are essential for both purification and analysis. chromatographyonline.com Multi-dimensional chromatography can provide enhanced resolution for separating complex mixtures and isolating pure compounds. azolifesciences.com

Capillary Electrophoresis (CE) : CE offers high-resolution separation based on charge and size, making it a powerful technique for analyzing small, polar molecules like amino acid derivatives and assessing purity with high sensitivity. azolifesciences.com

By leveraging these advanced methodologies, the synthesis and characterization of this compound and its derivatives can be streamlined, accelerating the pace of discovery in its future research applications.

Q & A

Basic Identification and Physicochemical Characterization

Q: What are the critical identifiers and physicochemical properties of 2-amino-3-hydroxypropanamide hydrochloride for experimental validation? A: Key identifiers include:

- CAS Number : 55779-32-3 .

- Molecular Formula : C₃H₈N₂O₃·HCl (derived from C₃H₈N₂O₃ + HCl) .

- Molecular Weight : 120.1072 g/mol (base compound) + 36.46 g/mol (HCl) = 156.56 g/mol .

Physicochemical properties (e.g., solubility, melting point) are often inferred from analogs due to limited direct data. For example, similar amino-hydroxypropanamide derivatives exhibit water solubility and stability under inert conditions .

Safe Handling and Storage Protocols

Q: What are the recommended safety measures for handling this compound in laboratory settings? A:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols form .

- Ventilation : Work in a fume hood to avoid inhalation .

- Storage : Store in a cool, dry place (<25°C) in airtight containers protected from light. Avoid incompatibles like strong oxidizers .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes . Delayed toxicity symptoms require 48-hour medical monitoring .

Synthetic Route Design and Optimization

Q: What synthetic strategies are reported for this compound and its analogs? A: Common approaches include:

- Step 1 : Start with L-serine or related amino acids to retain stereochemistry.

- Step 2 : Introduce the hydroxypropanamide group via nucleophilic substitution (e.g., reacting with hydroxylamine derivatives) .

- Step 3 : Hydrochloride salt formation using HCl in ethanol .

Optimization Tips : Monitor pH during salt formation (target pH 3–4) and use recrystallization (ethanol/water) for purity >95% .

Analytical Characterization Techniques

Q: Which analytical methods are suitable for confirming the structure and purity of this compound? A:

- NMR : ¹H/¹³C NMR to verify backbone structure (e.g., δ 3.5–4.0 ppm for hydroxy/amino protons) .

- HPLC : Use C18 columns with UV detection (λ = 210–220 nm) for purity assessment .

- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺ (m/z = 157.56) .

- Elemental Analysis : Validate chloride content (theoretical Cl⁻: ~22.7%) .

Stability and Reactivity Under Experimental Conditions

Q: How does this compound behave under varying pH and temperature conditions? A:

- Stability : Stable at neutral pH but hydrolyzes in acidic (pH <3) or alkaline (pH >9) conditions, forming amino acids or amide byproducts .

- Thermal Stability : Decomposes above 150°C; avoid autoclaving .

- Light Sensitivity : Degrades under UV exposure; use amber glassware .

Conflicting Data in Safety and Toxicity Profiles

Q: How should researchers address contradictions in safety data (e.g., acute toxicity classifications)? A: Discrepancies arise from limited toxicological studies:

- Acute Toxicity : Some SDS classify it as non-irritating , while others note potential delayed systemic effects .

- Mitigation : Assume worst-case scenarios:

Advanced Applications in Drug Development

Q: What methodologies support its use as a pharmaceutical intermediate? A:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H) to separate enantiomers critical for activity .

- Metabolite Tracking : Radiolabel (¹⁴C) the amino group to study metabolic pathways in vitro .

- Structure-Activity Relationship (SAR) : Modify the hydroxy group to esters or ethers and assess receptor binding (e.g., GPCR assays) .

Impurity Profiling and Quantification

Q: How can researchers identify and quantify impurities in batches of this compound? A:

- Impurity Sources : Hydrolysis byproducts (e.g., 3-hydroxypropanamide) or residual solvents .

- Method : LC-MS/MS with a polar-embedded column (e.g., HILIC) for polar impurities .

- Acceptance Criteria : Follow ICH Q3A guidelines (impurity ≤0.15% for unknown) .

Addressing Data Gaps in Biological Activity

Q: What strategies are recommended to explore its unexplored biological mechanisms? A:

- High-Throughput Screening (HTS) : Test against kinase or protease libraries .

- Crystallography : Co-crystallize with target enzymes (e.g., hydrolases) to identify binding motifs .

- Omics Integration : Combine transcriptomics/proteomics to map cellular responses .

Method Development for Environmental Impact Assessment

Q: How to evaluate its environmental persistence and ecotoxicity? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.